5-Bromopentan-1-amine hydrobromide
Description
Significance and Research Context of 5-Bromopentan-1-amine (B3188992) Hydrobromide within Organic Chemistry
5-Bromopentan-1-amine hydrobromide is a bifunctional organic compound that serves as a versatile linker and building block in organic synthesis. Its significance lies in its dual reactivity: the primary amino group and the terminal bromine atom can undergo selective chemical transformations. The amine acts as a nucleophile, while the carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the sequential or simultaneous introduction of different molecular fragments.
This dual functionality makes it an ideal candidate for constructing molecules that require a specific spatial arrangement of different chemical entities. In medicinal chemistry, it is frequently employed to tether a pharmacophore to another molecule, such as a targeting moiety or a solubilizing group. Its five-carbon chain provides a flexible spacer, which can be crucial for optimizing biological activity. The hydrobromide salt form enhances the compound's stability and handling properties, making it a convenient reagent for laboratory use. sigmaaldrich.combldpharm.com
The primary amine can readily participate in reactions such as acylation, alkylation, and reductive amination, while the alkyl bromide allows for the formation of carbon-carbon or carbon-heteroatom bonds through reactions with a wide range of nucleophiles. This orthogonal reactivity is a key feature that underpins its utility in the synthesis of complex target molecules.
Historical Overview of Research on Bromoalkane Amines and Their Salts
The systematic synthesis and study of haloalkanes dates back to the 19th century, in parallel with the foundational development of organic chemistry. wikipedia.org These compounds were recognized early on for their utility as alkylating agents. wikipedia.org Similarly, amines have a long history in organic chemistry, with early research in the dye industry highlighting their industrial importance and reactivity. nih.gov
The combination of these two functional groups into a single molecule, the bromoalkane amine, created a powerful synthetic intermediate. The preparation of amines through the reaction of haloalkanes with ammonia (B1221849) or other amines, known as amine alkylation, is a classic and fundamental transformation. wikipedia.orgnih.gov More sophisticated methods, such as the Gabriel and Delepine syntheses, were developed to achieve more controlled synthesis of primary amines from alkyl halides. wikipedia.org
Scope and Objectives of Contemporary Academic Research on the Compound
Contemporary research on this compound is heavily focused on its application in cutting-edge areas of medicinal chemistry and biotechnology. The primary objective is to leverage its properties as a bifunctional linker to create novel therapeutic agents and drug delivery systems.
Key Research Areas:
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound and similar amino-functionalized linkers are crucial components, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. nih.gov The length and flexibility of the pentyl chain are often systematically varied to optimize the degradation efficiency.
Factor Xa Inhibitors: This compound is used as a building block in the synthesis of novel anticoagulants that target Factor Xa, a critical enzyme in the blood coagulation cascade. nih.govnih.gov The amine functionality can be used to introduce specific binding groups, such as amidines, that interact with the active site of the enzyme.
Ionizable Lipids for mRNA Delivery: A significant area of current research is the development of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics. nih.govnih.govresearchgate.net 5-Bromopentan-1-amine serves as a core component in the synthesis of novel ionizable lipids. nih.gov The amine headgroup is protonated at low pH, facilitating endosomal escape, while the alkyl bromide can be used to attach hydrophobic tails, such as cholesterol or other lipid moieties. nih.govgoogle.comresearchgate.net The objective is to create safer and more effective delivery vehicles for vaccines and gene therapies.
The overarching goal of this research is to synthesize new molecules with enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action. The versatility of this compound makes it an invaluable tool in achieving these objectives.
Compound Data
Below are tables detailing the physicochemical properties of this compound and a list of other compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51874-27-2 | sigmaaldrich.comguidechem.com |
| Molecular Formula | C₅H₁₃Br₂N | sigmaaldrich.combldpharm.com |
| Molecular Weight | 246.97 g/mol | sigmaaldrich.com |
| Melting Point | 141-142 °C | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | 5-bromopentan-1-amine;hydrobromide | sigmaaldrich.com |
| InChI Key | JNKYTCHREGTJQT-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | NCCCCCBr.[H]Br | bldpharm.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromopentan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKYTCHREGTJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60637598 | |
| Record name | 5-Bromopentan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60637598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51874-27-2 | |
| Record name | 51874-27-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromopentan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60637598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization
Established Synthetic Pathways for 5-Bromopentan-1-amine (B3188992) Hydrobromide
Traditional methods for synthesizing 5-Bromopentan-1-amine hydrobromide rely on well-understood reactions involving amino alcohols, halogenating agents, and fundamental reaction mechanisms like nucleophilic substitution.
A primary and logical precursor for the synthesis is 5-amino-1-pentanol. This bifunctional compound contains the necessary carbon skeleton and the amino group, requiring only the conversion of the terminal hydroxyl group to a bromide. 5-amino-1-pentanol itself is a valuable intermediate in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory drugs chemicalbook.com. Green and efficient methods for its production have been developed, such as a two-step process starting from 3,4-dihydro-2H-pyran that achieves yields of up to 93% under mild conditions google.com.
The conversion of 5-amino-1-pentanol to the target compound involves the substitution of the hydroxyl group. This process is analogous to the synthesis of similar bromo-alcohols, such as the preparation of 5-bromopentan-1-ol from 1,5-pentanediol using hydrobromic acid chemicalbook.comguidechem.comchemicalbook.com. In a similar fashion, treating 5-amino-1-pentanol with a strong brominating agent like hydrobromic acid would replace the hydroxyl group with a bromine atom.
The core of the synthesis involves two key transformations: halogenation and salt formation.
Halogenation: The conversion of the primary alcohol in 5-amino-1-pentanol to an alkyl bromide is a halogenation reaction. This is typically achieved by treatment with hydrobromic acid (HBr). The reaction mechanism involves the protonation of the hydroxyl group by the acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile to displace the water molecule.
Salt Formation: The amino group (-NH₂) on the pentane chain is basic. In the presence of excess hydrobromic acid, which is a strong acid, a simple acid-base reaction occurs. The amino group is protonated to form an ammonium (B1175870) cation (-NH₃⁺), and the bromide ion serves as the counter-ion, resulting in the stable this compound salt sigmaaldrich.comsigmaaldrich.com. This salt form is often preferred as it typically results in a stable, crystalline solid that is easier to handle and purify.
A representative reaction scheme based on analogous preparations is detailed in the table below.
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 1,5-Pentanediol | 40% Hydrobromic Acid | Benzene | 70-80 °C, 15h | 5-Bromopentan-1-ol | 89.1% | chemicalbook.comchemicalbook.com |
This table illustrates the synthesis of a related compound, 5-bromopentan-1-ol, which serves as a model for the halogenation step in the synthesis of this compound from 5-amino-1-pentanol.
The transformation of the alcohol functionality into an alkyl bromide is a classic example of a nucleophilic substitution reaction. Given that 5-amino-1-pentanol features a primary alcohol, the reaction with HBr is expected to proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism stackexchange.com.
In this mechanism:
The oxygen atom of the hydroxyl group is protonated by HBr.
This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O).
A bromide ion (Br⁻), acting as a nucleophile, attacks the carbon atom bearing the leaving group from the backside.
The carbon-oxygen bond breaks, and the water molecule is expelled, forming the carbon-bromine bond in a single, concerted step.
This Sₙ2 pathway is characteristic for primary alcohols and is an efficient method for their conversion to primary alkyl halides.
Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. These advanced strategies are applicable to the synthesis of this compound and related compounds.
Green chemistry principles focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency dergipark.org.trijesrr.org. These principles can be applied to the synthesis of bromoalkanes.
Key green approaches include:
Alternative Solvents: Replacing hazardous solvents like benzene with less toxic alternatives such as toluene or even water can significantly improve the environmental profile of the synthesis organic-chemistry.org.
Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions is an ideal green choice, as it eliminates solvent waste entirely organic-chemistry.org.
Use of Ionic Liquids: Pyridinium-based ionic liquids have been used for the efficient conversion of alcohols to alkyl bromides. This solvent-free procedure presents an environmentally benign alternative to classical methods like the Appel reaction researchgate.net.
Non-traditional Activation: Methods such as high hydrostatic pressure (barochemistry) are being explored as green activation techniques for organic synthesis, offering potential for industrial-scale production with improved safety and efficiency rsc.org.
| Green Chemistry Principle | Application in Bromoalkane Synthesis |
| Waste Prevention | Designing syntheses with high atom economy to minimize byproducts. |
| Safer Solvents and Auxiliaries | Using water or ionic liquids instead of volatile organic compounds like benzene organic-chemistry.orgresearchgate.net. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones to reduce waste and energy use ijesrr.org. |
| Energy Efficiency | Utilizing methods like high-pressure synthesis or catalysis to conduct reactions at lower temperatures ijesrr.orgrsc.org. |
The use of catalysts can dramatically improve the efficiency and selectivity of chemical reactions, aligning with the principles of green chemistry ijesrr.org.
Catalytic Bromination: While the use of HBr is effective, catalytic methods are being developed for halogenation. Hydrogen-bond catalysis, for example, is an emerging area in organocatalysis that can be applied to a variety of transformations, including bromination reactions wikipedia.org. Such catalysts can activate substrates and control reaction pathways through non-covalent interactions.
Catalytic Amination: Advanced methods for forming carbon-nitrogen bonds are also relevant. Copper-based and nickel-based catalytic systems have been developed for the amination of aryl bromides and chlorides.
Copper-Catalyzed Amination: A system using a copper(I) iodide catalyst with an anionic N,N'-diarylbenzene-1,2-diamine ligand and a mild base (NaOTMS) has been shown to be effective for coupling various amines with aryl bromides, even those with sensitive functional groups chemistryviews.orgnih.gov. This method expands the scope of C-N coupling reactions under gentle conditions nih.gov.
Nickel-Catalyzed Amination: Nickel complexes, which are less expensive than palladium catalysts, have also been developed for amination reactions. For instance, a (BINAP)Ni complex has demonstrated high activity for the coupling of aryl bromides with primary amines at room temperature acs.org.
These catalytic amination methods, while often applied to aryl halides, represent the forefront of C-N bond formation and highlight the potential for developing catalytic routes for synthesizing a wide range of amino compounds with greater efficiency and control.
Process Research and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires rigorous process research and development. Key considerations include optimizing reaction conditions, developing efficient purification strategies, and implementing sustainable manufacturing processes.
The synthesis of primary amines from alkyl halides, such as a 5-bromopentane precursor, often involves nucleophilic substitution with an amine source. A common method is the reaction of a halogenoalkane with ammonia (B1221849). chemguide.co.uk However, this reaction is prone to over-alkylation, leading to the formation of secondary, tertiary, and even quaternary amines as byproducts. chemguide.co.ukchemguide.co.uk
Key optimization parameters to enhance the yield and selectivity of the desired primary amine include:
Reactant Ratio : Utilizing a large excess of ammonia is a critical strategy to favor the formation of the primary amine. chemguide.co.ukchemguide.co.uk The high concentration of ammonia increases the probability of the alkyl halide reacting with ammonia rather than with the primary amine product.
Solvent : The reaction is typically performed in a solvent like ethanol. chemguide.co.uk The choice of solvent can influence the reaction rate and the solubility of reactants and intermediates.
Temperature and Pressure : The reaction is often conducted under heat in a sealed vessel to prevent the volatile ammonia from escaping. chemguide.co.uk Optimizing the temperature is crucial to achieve a reasonable reaction rate without promoting side reactions.
Concentration : The concentration of the reactants can impact the reaction kinetics. Higher concentrations may lead to faster reactions but can also increase the rate of undesired subsequent alkylations.
The following interactive table illustrates how different reaction parameters can be adjusted to optimize the synthesis of a primary amine from an alkyl bromide.
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale for Optimization |
| Ammonia:Alkyl Bromide Ratio | 1:1 | 10:1 or greater | A large excess of ammonia statistically favors the reaction with the starting material over the amine product, minimizing over-alkylation. chemguide.co.uk |
| Temperature | High | Moderate | Lowering the temperature can reduce the rate of competing elimination reactions and subsequent alkylation reactions, which often have higher activation energies. |
| Solvent | Aprotic (e.g., THF) | Protic (e.g., Ethanol) | Protic solvents can solvate the leaving group and stabilize the transition state, influencing the SN2 reaction pathway. Ethanol is commonly used for these reactions. chemguide.co.uk |
| Pressure | Atmospheric | Sealed Vessel | Using a sealed tube or autoclave is necessary to contain the ammonia and allow the reaction to be heated above ammonia's boiling point. chemguide.co.uk |
The isolation and purification of this compound are critical steps in process development to ensure the final product meets the required purity specifications. As an amine salt, the compound is typically a solid, which lends itself to specific purification techniques. sigmaaldrich.com
Crystallization : This is the most common and effective method for purifying solid organic compounds on a large scale. researchgate.net The crude this compound can be dissolved in a suitable hot solvent (e.g., 2-propanol, ethanol) and allowed to cool, causing the pure salt to crystallize while impurities remain in the solution. researchgate.net The choice of solvent is critical; the compound should be soluble at high temperatures but sparingly soluble at low temperatures.
Washing/Trituration : The crude, solid hydrobromide salt can be washed or triturated with organic solvents in which the salt is insoluble, such as diethyl ether or ethyl acetate. researchgate.net This process effectively removes non-polar, non-ionic impurities that are soluble in the wash solvent.
Acid-Base Extraction : Before precipitation as the hydrobromide salt, the crude free amine can be purified. An aqueous acid wash will protonate the amine, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent. This method, however, adds several steps and generates significant aqueous waste.
Chromatography : While highly effective for purification, column chromatography is often less desirable for large-scale industrial processes due to high solvent consumption and cost. researchgate.net However, it can be used for high-value products or when other methods fail. In modern continuous manufacturing, in-line purification methods using scavenger resins packed in columns can be employed to remove specific impurities. nih.gov
The table below compares various purification strategies for amine hydrobromide salts.
| Purification Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Highly effective for removing a wide range of impurities; scalable; cost-effective. researchgate.net | Requires finding a suitable solvent system; can have yield losses. |
| Solvent Washing | The desired salt is insoluble in a solvent that dissolves the impurities. | Simple, fast, and good for removing non-polar impurities. researchgate.net | Less effective for impurities with similar solubility to the product. |
| Acid-Base Extraction | Separation based on the basicity of the amine. | Can remove non-basic impurities effectively. | Multi-step process; generates large volumes of aqueous waste. |
| Chromatography | Differential partitioning of components between a stationary and a mobile phase. | High resolution and purity achievable. | High cost, large solvent usage, not ideal for large-scale production. researchgate.net |
Adopting green chemistry principles in the manufacturing process of this compound is essential for environmental and economic sustainability. benthamdirect.comrsc.org The focus is on reducing waste, avoiding hazardous materials, and improving energy efficiency.
Atom Economy : Traditional amine syntheses, like those involving protecting groups or the Gabriel synthesis, often have low atom economy, generating stoichiometric waste. rsc.org Direct amination or catalytic routes are preferable. Biocatalytic methods, which operate with high specificity, can significantly improve atom economy by avoiding the need for protecting groups. pnas.org
Use of Safer Solvents : The synthesis of a precursor, 5-bromopentan-1-ol, has been described using benzene, a known carcinogen. chemicalbook.com A key sustainability goal is to replace such hazardous solvents with safer alternatives like toluene, 2-methyl-THF, or ideally, bio-based solvents.
Catalysis over Stoichiometric Reagents : Employing catalytic methods, such as 'hydrogen borrowing' or reductive amination with a catalytic reducing agent, is superior to using stoichiometric reagents. rsc.org Biocatalysis, using enzymes, is a prime example of efficient and sustainable catalysis, as enzymes operate under mild conditions and are biodegradable. acs.orggctlc.org
Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. Many enzymatic reactions operate under these mild conditions, offering a significant advantage over chemical processes that require high heat and pressure. pnas.org
Waste Reduction and Recycling : Process design should aim to minimize waste streams. This can involve recycling solvents and unreacted starting materials. For purification, prioritizing crystallization over chromatography reduces solvent waste. researchgate.net The waste generated, such as inorganic salts from acid-base neutralizations, should be treated before disposal.
By integrating these principles, the manufacturing process for this compound can be made more efficient, cost-effective, and environmentally responsible.
Reactivity and Mechanistic Investigations
Reactivity of the Bromoalkane Moiety
The bromoalkane portion of the molecule is an electrophilic center, susceptible to attack by nucleophiles. The nature of the substrate—a primary alkyl halide—largely dictates the mechanistic pathways available for substitution and elimination reactions.
Nucleophilic Substitution (SN1/SN2) Pathways
Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. The two principal mechanisms for this are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. ucsb.edu
For 5-Bromopentan-1-amine (B3188992), the SN2 mechanism is strongly favored. This is because it is a primary haloalkane, where the carbon atom bonded to the bromine is not sterically hindered. libretexts.org The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This "backside attack" leads to an inversion of stereochemical configuration if the carbon were chiral. libretexts.org
The alternative SN1 pathway involves a two-step process: the slow, rate-determining formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. ucsb.eduyoutube.com This mechanism is disfavored for primary haloalkanes like 5-Bromopentan-1-amine because it would require the formation of a highly unstable primary carbocation. youtube.com
Elimination (E1/E2) Reactions
Elimination reactions compete with nucleophilic substitution and result in the formation of a double bond (an alkene). In the case of 5-Bromopentan-1-amine, this would involve the removal of the bromine atom and a proton from an adjacent carbon.
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process that is competitive with the SN2 reaction. It is favored by the use of strong, sterically hindered bases. These bulky bases can more easily abstract a proton from the beta-carbon than attack the sterically accessible but less-favored alpha-carbon for substitution.
The E1 (Elimination Unimolecular) mechanism, like the SN1 pathway, proceeds through a carbocation intermediate. For the same reason the SN1 pathway is disfavored—the instability of the primary carbocation—the E1 mechanism is highly unlikely for 5-Bromopentan-1-amine.
Intramolecular Cyclization Reactions
The structure of 5-Bromopentan-1-amine, with a nucleophile (the amine) and an electrophile (the carbon-bromine bond) separated by a flexible five-carbon chain, is ideal for intramolecular reactions. pressbooks.pub When the amine is deprotonated (using a base to neutralize the hydrobromide salt), the resulting free primary amine can act as an internal nucleophile.
This nucleophilic nitrogen can attack the electrophilic carbon bearing the bromine in an intramolecular SN2 reaction. This process, known as cyclization, results in the formation of a stable, six-membered heterocyclic ring, piperidine (B6355638). wikipedia.orgmdpi.com This type of reaction is generally kinetically favored over intermolecular reactions, especially at low concentrations, as the reactive ends of the molecule are held in close proximity. youtube.com
Reactivity of the Primary Amine Functionality
The primary amine group is a key reactive center, acting as a potent nucleophile once it is in its free base form.
N-Alkylation and Related Amine Functionalization
The nitrogen atom of the primary amine contains a lone pair of electrons, making it nucleophilic. libretexts.org It can react with alkyl halides in a process called N-alkylation, which is a type of nucleophilic substitution reaction. wikipedia.orgucalgary.ca In this reaction, the amine attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.ca
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The product of the initial alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This secondary amine can compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine. The tertiary amine, also nucleophilic, can be further alkylated to form a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com Controlling the reaction to achieve selective mono-alkylation can be difficult but may be managed through strategies like using a large excess of the primary amine or specialized reaction conditions. researchgate.netrsc.org
Formation of Amine Derivatives (e.g., Phosphonium (B103445) Salts)
While the most common reaction involving phosphorus and haloalkanes is the alkylation of a phosphine (B1218219) to form a phosphonium salt, the primary amine functionality can also be derivatized to incorporate phosphorus. organic-chemistry.orggoogle.com Direct conversion of a primary amine to a phosphonium salt is not a standard, single-step transformation. However, multi-step procedures can be employed to create such derivatives.
For instance, a primary amine can be converted into other functional groups that are then used to form phosphonium salts. A more direct, though complex, method involves the reaction of N-protected aminomethyl derivatives with triarylphosphines. In one reported procedure, N-protected hydroxymethyl derivatives, which can be formed from amides, react with triarylphosphonium salts to install the phosphonium group. rsc.org This highlights that while the amine itself doesn't directly become the phosphonium center, it serves as a critical functional handle for the synthesis of complex phosphonium salt structures.
Amidation and Related Condensation Reactions
5-Bromopentan-1-amine, typically used after neutralization of its hydrobromide salt, possesses a primary amine group that readily participates in amidation reactions. Amidation is a type of condensation reaction where a carboxylic acid or its derivative combines with an amine to form an amide, with the elimination of a small molecule, usually water. libretexts.org This process is fundamental in organic synthesis for creating the robust amide linkage found in numerous molecules, including polymers like polyamides (nylons). libretexts.org
In the context of 5-Bromopentan-1-amine, this reaction is used to append a bromo-functionalized pentyl chain onto a molecule of interest. For example, its reaction with a carboxylic acid (R-COOH) in the presence of a coupling agent or its conversion to the corresponding acyl chloride (R-COCl) would yield N-(5-bromopentyl)amide derivatives. These bifunctional products are valuable linkers in further synthetic applications, retaining a reactive carbon-bromine bond for subsequent nucleophilic substitution or other transformations.
A related and commercially significant process is condensation polymerization. When a diamine reacts with a dicarboxylic acid, a polyamide is formed. libretexts.org For instance, the reaction between 1,6-hexanediamine (B7767898) and adipic acid is a well-known process that produces nylon. libretexts.org While 5-Bromopentan-1-amine is a monoamine, its derivatives can be designed to participate in such polymerizations.
Detailed studies on the condensation of benzamide (B126) with glyoxal (B1671930) have revealed complex reaction pathways, yielding numerous products, including geminal diols and N-polysubstituted dioxane derivatives, highlighting the intricate nature of condensation reactions under various conditions. mdpi.com
Mechanistic Elucidation of Key Reactions
Understanding the pathway of a chemical reaction involves examining the transition states and intermediates that form as reactants convert to products. solubilityofthings.com A reaction mechanism is the step-by-step sequence of these elementary reactions. lumenlearning.com
Detailed Mechanistic Studies of Carbon-Halogen Bond Cleavage
The cleavage of the carbon-bromine (C-Br) bond in 5-Bromopentan-1-amine is a critical aspect of its reactivity, typically proceeding through a nucleophilic substitution mechanism. Given that the bromine is attached to a primary carbon, the S(_N)2 (bimolecular nucleophilic substitution) mechanism is highly favored.
In an S(_N)2 reaction, the incoming nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond. This backside attack occurs in a single, concerted step where the new bond forms simultaneously as the C-Br bond breaks. researchgate.net This process passes through a high-energy transition state where the central carbon atom is transiently bonded to both the incoming nucleophile and the departing bromide ion. researchgate.net
A prominent example of this mechanism for 5-haloamines is intramolecular cyclization. After deprotonation, the amine nitrogen can act as an internal nucleophile, attacking the brominated carbon to form a stable five- or six-membered ring. In the case of 5-Bromopentan-1-amine, this intramolecular S(_N)2 reaction would yield piperidine.
Studies on the electrocatalytic reduction of other brominated organic compounds show that C-Br bond cleavage can also be initiated by electron transfer to form a radical anion intermediate, which then expels a bromide ion. umn.edu
Investigation of Reaction Intermediates and Transition States
The investigation of reaction intermediates and transition states is crucial for a complete mechanistic picture. solubilityofthings.comresearchgate.net
Transition States : A transition state is the highest energy point on a reaction coordinate, representing a fleeting arrangement of atoms as bonds are broken and formed. solubilityofthings.comresearchgate.net It cannot be isolated or directly observed due to its extremely short lifespan. solubilityofthings.com For the S(_N)2 C-Br bond cleavage in 5-Bromopentan-1-amine, the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the leaving bromide. The energy required to reach this state is the activation energy of the reaction. nih.gov
Reaction Intermediates : An intermediate is a molecule with a discrete lifetime that is formed in one step of a multi-step reaction and consumed in a subsequent step. lumenlearning.com Unlike transition states, intermediates occupy a local energy minimum on the reaction profile and can sometimes be detected or even isolated under specific conditions. solubilityofthings.comlumenlearning.com In reactions involving 5-Bromopentan-1-amine, while the primary S(_N)2 pathway is a single step and has no intermediate, alternative mechanisms could involve them. For example, a competing S(_N)1 reaction (unlikely for a primary halide) would proceed through a primary carbocation intermediate. researchgate.net More relevantly, electrocatalytic reductions can proceed through radical species as intermediates. umn.edu
The table below summarizes the key differences between these two fundamental concepts in reaction mechanisms.
| Feature | Transition State | Reaction Intermediate |
| Definition | A transient configuration of atoms at the peak of the energy barrier during a reaction. solubilityofthings.com | A distinct molecular species formed and consumed during a multi-step reaction. solubilityofthings.comlumenlearning.com |
| Energy | Corresponds to a maximum on the potential energy surface. solubilityofthings.com | Corresponds to a local minimum on the potential energy surface. researchgate.net |
| Lifetime | Extremely short, typically less than a picosecond. solubilityofthings.com | Longer-lived, from microseconds to potentially hours. solubilityofthings.com |
| Isolation | Cannot be isolated. solubilityofthings.com | Can sometimes be isolated or detected spectroscopically. lumenlearning.com |
Kinetic Studies of Chemical Transformations
Kinetic methods like stopped-flow analysis can be used to study the rates of fast reactions, including enzyme catalysis and the binding of molecules. nih.gov While specific kinetic data for 5-Bromopentan-1-amine is not detailed here, such techniques would be applicable to study its reactions, for example, by monitoring the disappearance of a reactant or the appearance of a product over time. nih.gov
Spectroscopic and Computational Characterization Methodologies
Advanced Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable for confirming the identity and purity of 5-Bromopentan-1-amine (B3188992) hydrobromide. Techniques such as NMR, MS, and IR spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.
For 5-Bromopentan-1-amine hydrobromide, the structure consists of a five-carbon aliphatic chain flanked by a bromine atom and an ammonium (B1175870) group. The expected NMR spectra would reflect this structure.
¹H NMR Spectroscopy: A ¹H NMR spectrum would show distinct signals for the protons on each carbon. The protons on the carbon adjacent to the electron-withdrawing ammonium group (-CH₂-NH₃⁺) would appear most downfield. The protons on the carbon bonded to the bromine atom (-CH₂-Br) would also be shifted downfield, though typically less so than those next to the ammonium group. The protons of the three central methylene (B1212753) groups (-CH₂-) would exhibit complex splitting patterns in the more upfield alkyl region. The broad signal of the ammonium protons (-NH₃⁺) would also be observable.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, five distinct signals are expected, corresponding to each of the five carbon atoms in the pentyl chain. The chemical shifts would be influenced by the attached functional groups, with the carbons bonded to the nitrogen and bromine atoms appearing at the lowest fields.
Table 1: Predicted NMR Data for this compound
| Analysis | Predicted Chemical Shift (ppm) and Multiplicity |
|---|---|
| ¹H NMR | C1-H₂: ~3.0 (triplet)C2-H₂: ~1.7 (multiplet)C3-H₂: ~1.5 (multiplet)C4-H₂: ~1.9 (multiplet)C5-H₂: ~3.4 (triplet)-NH₃⁺: variable, broad |
| ¹³C NMR | C1: ~39 ppmC2: ~25 ppmC3: ~30 ppmC4: ~32 ppmC5: ~33 ppm |
Note: These are predicted values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the determination of molecular weight and can provide structural information through analysis of fragmentation patterns.
The molecular weight of the this compound salt is 246.97 g/mol . In a typical mass spectrum, the analysis would focus on the cationic species, 5-bromopentan-1-amine, which has a monoisotopic mass of approximately 165.0153 Da. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 Da for any bromine-containing fragment.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The most prominent of these would be the broad and strong absorptions associated with the ammonium group (-NH₃⁺), which arise from N-H stretching vibrations. Other key signals include the C-H stretches of the aliphatic backbone and the C-Br stretch at lower wavenumbers.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch | 3200-2800 (broad, strong) |
| Ammonium (-NH₃⁺) | N-H Bend | 1600-1500 (medium) |
| Alkyl (C-H) | C-H Stretch | 2960-2850 (strong) |
| Alkyl (C-H) | C-H Bend | 1465-1375 (medium) |
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for separating components in a mixture and assessing the purity of a compound. These methods are routinely used to confirm the purity of this compound, with commercial sources often reporting purities of 95% to 98%.
For a polar compound like this, reversed-phase HPLC is a common analytical method. A C18 stationary phase column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. An acid modifier, such as trifluoroacetic acid (TFA), is typically added to the mobile phase to ensure the amine remains in its protonated, more water-soluble form, leading to better peak shape and retention time consistency. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
Computational Chemistry and Theoretical Studies
Alongside experimental techniques, computational chemistry provides valuable theoretical predictions of molecular properties and behavior.
Molecular modeling and simulations are used to predict the three-dimensional structure of a molecule and calculate its physicochemical properties. For this compound, these calculations provide insight into its size, polarity, and conformational flexibility. The pentyl chain has four rotatable bonds, giving the molecule significant flexibility to adopt various conformations in different environments.
Computational methods can predict several key descriptors that help in understanding the molecule's potential behavior.
Table 3: Computed Molecular Properties of 5-Bromopentan-1-amine
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 166.06 g/mol (free base) | Basic physical property. |
| Topological Polar Surface Area (TPSA) | 26 Ų | Relates to polarity and potential for membrane permeability. |
| Rotatable Bond Count | 4 | Indicates conformational flexibility. |
| Hydrogen Bond Donors | 1 (as free base) | Capacity to donate in hydrogen bonds. |
| Hydrogen Bond Acceptors | 1 (as free base) | Capacity to accept in hydrogen bonds. |
These computed properties are valuable in fields like drug discovery and materials science for predicting how the molecule might interact with biological targets or other chemical species.
Quantum Chemical Calculations for Reaction Energetics and Pathways
Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of chemical reactions involving this compound at the molecular level. These computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and determining the activation energies, thereby providing a quantitative understanding of reaction kinetics and thermodynamics.
A primary reaction pathway of interest for 5-bromopentan-1-amine is its intramolecular cyclization to form piperidine (B6355638), a six-membered heterocyclic ring. This transformation proceeds via an intramolecular nucleophilic substitution (SN2) reaction, where the terminal amine group acts as the nucleophile, and the bromine atom serves as the leaving group. Quantum chemical calculations can model this process in detail.
The energetics of this reaction can be dissected into several key components, all of which are calculable using computational methods. The process begins with the neutral 5-bromopentan-1-amine molecule. The first step in the reaction mechanism is the deprotonation of the amine hydrobromide to yield the free amine, which is the active nucleophile. The subsequent intramolecular cyclization can then be studied.
Theoretical investigations into similar intramolecular reactions of bifunctional alkanes have demonstrated the utility of computational chemistry in this area. For instance, studies on the gas-phase cyclization of aminoalcohols have shown that the activation energy barrier is highly dependent on the length of the alkyl chain, which dictates the strain in the transition state. A similar approach can be applied to 5-bromopentan-1-amine to predict the favorability of piperidine formation.
A hypothetical reaction coordinate diagram for the intramolecular cyclization of 5-bromopentan-1-amine, as could be determined by quantum chemical calculations, is presented below. This diagram illustrates the energy changes as the molecule transforms from the reactant to the product through a transition state.
Illustrative Reaction Coordinate Diagram Data
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactant (5-bromopentan-1-amine) | 0 |
| Transition State | +22.5 |
| Product (Piperidine) + HBr | -15.0 |
Note: The values in this table are illustrative and based on typical activation and reaction energies for similar SN2 cyclization reactions. They are not the result of a specific calculation on this compound.
Furthermore, computational studies can investigate the role of the solvent in the reaction energetics. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the effect of different solvents on the reaction pathway. For a reaction involving charged or polar species, such as the intramolecular cyclization of 5-bromopentan-1-amine, the solvent can have a significant impact on the stability of the reactant, transition state, and product, thereby altering the activation and reaction energies.
Prediction of Structure-Reactivity Relationships
The prediction of structure-reactivity relationships for this compound and its derivatives can be effectively achieved through the application of computational chemistry. These methods allow for a systematic investigation of how modifications to the molecular structure influence the compound's reactivity, providing valuable insights for reaction optimization and the design of new molecules with desired properties.
For 5-bromopentan-1-amine, computational methods can be used to calculate a variety of molecular descriptors that are known to influence reactivity. These descriptors can be categorized as electronic, steric, or thermodynamic.
Key Molecular Descriptors for Structure-Reactivity Analysis
| Descriptor Category | Example Descriptors | Relevance to Reactivity |
| Electronic | Atomic charges, Dipole moment, HOMO-LUMO gap | The charge distribution affects the nucleophilicity of the amine and the electrophilicity of the carbon attached to the bromine. The HOMO-LUMO gap is an indicator of chemical reactivity. |
| Steric | Molecular volume, Surface area, Steric hindrance parameters | The size and shape of the molecule can influence the accessibility of the reactive sites, affecting the rate of intramolecular cyclization. |
| Thermodynamic | Heat of formation, Gibbs free energy of reaction | These descriptors provide information on the stability of the molecule and the thermodynamic driving force for a reaction. |
By systematically varying the structure of 5-bromopentan-1-amine, for instance, by introducing alkyl groups on the carbon chain, and calculating these descriptors for each analogue, a dataset can be generated. This data can then be used to build a predictive model that correlates the structural features with a measure of reactivity, such as the activation energy for the intramolecular cyclization.
For example, the presence of an electron-donating group near the amine would be expected to increase its nucleophilicity, potentially lowering the activation barrier for cyclization. Conversely, a bulky substituent near the bromine atom could sterically hinder the approach of the nucleophile, raising the activation energy. These hypotheses can be quantitatively tested using quantum chemical calculations.
The insights gained from these computational predictions of structure-reactivity relationships are valuable for a variety of applications. They can guide the synthesis of derivatives with enhanced or suppressed reactivity for specific applications, aid in the understanding of reaction mechanisms, and contribute to the rational design of new chemical entities.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The dual functionality of 5-bromopentan-1-amine (B3188992) hydrobromide, with a nucleophilic amine at one end and an electrophilic carbon-bromine bond at the other, makes it an exceptionally useful building block for the synthesis of complex molecular architectures. Chemists can selectively react one functional group while leaving the other available for subsequent transformations, enabling the construction of intricate molecules in a controlled, stepwise manner.
Precursor to Heterocyclic Compounds (e.g., Pyrroles)
The primary amine group in 5-bromopentan-1-amine hydrobromide serves as a key functional handle for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most prominent examples is its potential application in the Paal-Knorr pyrrole synthesis. This classic organic reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound to form a substituted pyrrole. organic-chemistry.orgalfa-chemistry.compharmaguideline.comrgmcet.edu.in
In this reaction, the primary amine of 5-bromopentan-1-amine attacks the two carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a five-membered ring through a cyclization and subsequent dehydration process. alfa-chemistry.comacs.org The resulting product would be an N-substituted pyrrole bearing a 5-bromopentyl group. This pendant alkyl bromide chain can then be used for further functionalization, such as the introduction of other chemical moieties through nucleophilic substitution reactions. This strategy allows for the creation of a diverse library of pyrrole derivatives with potential applications in medicinal chemistry and materials science.
Table 1: The Paal-Knorr Pyrrole Synthesis
| Reactants | Reaction Type | Product |
| This compound (as the primary amine) and a 1,4-dicarbonyl compound | Condensation/Cyclization | N-(5-bromopentyl)-substituted pyrrole |
Building Block for Functionalized Aliphatic Chains
The linear five-carbon spacer in this compound, along with its two distinct functional groups, makes it an ideal building block for the synthesis of functionalized aliphatic chains. innospk.comhebeiruiyu.comchemicalbook.com The amine can be protected, allowing for nucleophilic substitution reactions at the carbon-bromine bond. Alternatively, the amine can participate in reactions such as amidation or reductive amination, leaving the bromo group intact for later modification. This versatility enables the incorporation of a five-carbon chain with a terminal amine or a derivative thereof into larger molecules. This is a common strategy in the synthesis of pharmaceuticals and other bioactive molecules where a flexible aliphatic linker is required to connect different parts of the molecule. The analogous compound, 5-bromopentan-1-ol, is widely used for similar purposes, highlighting the utility of such bifunctional building blocks. innospk.comchemicalbook.com
Synthesis of Phosphonium (B103445) Salts and Ylides
The terminal bromine atom of this compound readily undergoes reaction with phosphines, such as triphenylphosphine, to form phosphonium salts. This reaction is a standard method for the preparation of these important intermediates. nih.govprepchem.comprepchem.comresearchgate.net Specifically, the reaction of this compound with triphenylphosphine yields (5-aminopentyl)triphenylphosphonium bromide.
These phosphonium salts are precursors to phosphorus ylides, which are key reagents in the Wittig reaction, a widely used method for the synthesis of alkenes. The ylide is typically generated by treating the phosphonium salt with a strong base. The resulting nucleophilic carbon can then react with an aldehyde or a ketone to form a carbon-carbon double bond. The presence of the amine functionality on the phosphonium salt derived from this compound opens up possibilities for the synthesis of complex molecules containing both an alkene and an amine group.
Applications in Polymer Chemistry and Monomer Synthesis
The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers.
Monomer for Specialty Polymers and Bio-based Materials
This compound can be envisioned as a valuable monomer for the creation of functional polymers. For instance, the primary amine can participate in step-growth polymerization reactions, such as the formation of polyamides by reacting with dicarboxylic acids or their derivatives. The resulting polymer would have a pendant 5-bromopentyl group at each repeat unit. This pendant alkyl bromide can then be used for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the properties of the final material.
Furthermore, the amine functionality can be used to create polymers with heterocyclic units in the main chain or as pendant groups. For example, polymerization via the Paal-Knorr reaction with a bis(1,4-dicarbonyl) compound could lead to the formation of a polypyrrole, a class of conducting polymers with applications in electronics and sensors.
Synthesis of Zwitterionic Polymer Precursors
Zwitterionic polymers, which contain an equal number of cationic and anionic groups in each repeating unit, are a class of materials with interesting properties, such as high hydrophilicity and antifouling characteristics. d-nb.infonih.govmdpi.comnih.govresearchgate.net this compound can serve as a starting material for the synthesis of zwitterionic monomers.
A plausible synthetic route could involve the protection of the amine group, followed by a nucleophilic substitution reaction at the carbon-bromine bond to introduce an anionic group, such as a sulfonate. Subsequent deprotection of the amine and quaternization would then generate a zwitterionic monomer with both a permanent positive charge on the nitrogen and a negative charge on the sulfonate group. d-nb.info These monomers can then be polymerized to create well-defined zwitterionic polymers for a variety of applications, including biocompatible coatings for medical devices and drug delivery systems. nih.gov
Table 2: Potential Applications of this compound in Polymer Synthesis
| Polymerization Strategy | Resulting Polymer Type | Potential Applications |
| Polyamide formation with dicarboxylic acids | Functional polyamide with pendant bromo groups | Materials with modifiable properties |
| Paal-Knorr polymerization with bis(1,4-dicarbonyls) | Polypyrrole | Conducting polymers, sensors |
| Conversion to zwitterionic monomer followed by polymerization | Zwitterionic polymer | Antifouling coatings, biocompatible materials |
Development of Bifunctional Linkers and Cross-linking Agents
The presence of two distinct reactive sites in this compound—a nucleophilic primary amine and an electrophilic carbon-bromine bond—makes it an ideal candidate for the synthesis of bifunctional linkers. These linkers are crucial in various fields, including bioconjugation, drug delivery, and surface modification, as they can connect two different molecular entities.
The primary amine group can readily undergo a variety of chemical transformations, such as amidation, alkylation, and reductive amination, to attach to one molecule of interest. Subsequently, the terminal bromine atom can be displaced by a nucleophile from a second molecule, effectively "linking" the two. This sequential reactivity allows for the controlled construction of complex molecular architectures.
In materials science, this compound and its derivatives have potential as cross-linking agents for polymers. The amine functionality can be incorporated into a polymer backbone or used to functionalize a polymer surface. The bromoalkyl chain can then react with another polymer chain or a different functional group on the same chain, leading to the formation of a cross-linked network. This cross-linking can significantly enhance the mechanical, thermal, and chemical properties of the polymer. For instance, the introduction of such cross-links can improve the stability and durability of polymer films and hydrogels.
The general strategy for utilizing compounds like this compound in creating bifunctional linkers often involves a series of protection and deprotection steps to ensure selective reaction at one end of the molecule at a time. This controlled approach is fundamental to the successful synthesis of well-defined molecular constructs for advanced applications.
Table 1: Potential Reactions for Bifunctional Linker Synthesis
| Functional Group | Reaction Type | Potential Reactant | Resulting Linkage |
|---|---|---|---|
| Primary Amine | Acylation | Carboxylic Acid, Acid Chloride | Amide Bond |
| Primary Amine | Reductive Amination | Aldehyde, Ketone | Secondary Amine |
| Alkyl Bromide | Nucleophilic Substitution | Thiol, Amine, Carboxylate | Thioether, Amine, Ester |
Emerging Applications in Catalysis and Biocatalysis
Recent research has highlighted the potential of this compound in the fields of catalysis and biocatalysis, where it can serve as a substrate for enzymatic transformations or as a precursor to valuable ligands for metal-catalyzed reactions.
Haloalkane dehalogenases (HLDs) are a class of enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated organic compounds. These enzymes have garnered significant interest for their potential applications in bioremediation and biocatalysis. The carbon-bromine bond in this compound is a potential target for the catalytic activity of HLDs.
The enzymatic transformation would involve the hydrolytic cleavage of the C-Br bond, replacing the bromine atom with a hydroxyl group to yield 5-aminopentan-1-ol. This reaction is environmentally benign, as it typically occurs in aqueous media under mild conditions. The substrate specificity of different haloalkane dehalogenases varies, and the efficiency of the conversion of 5-Bromopentan-1-amine would depend on the specific enzyme used. The amine group present in the molecule could influence its binding within the active site of the enzyme. Researchers are exploring the vast diversity of HLDs from various microorganisms to find catalysts with high activity and selectivity for a broad range of halogenated substrates.
Table 2: Enzymatic Dehalogenation Profile
| Enzyme Class | Substrate Moiety | Potential Product | Significance |
|---|---|---|---|
| Haloalkane Dehalogenase | Alkyl Bromide | 5-Aminopentan-1-ol | Green synthesis of amino alcohols |
The primary amine group of this compound serves as a versatile handle for the synthesis of more complex ligands for transition metal catalysis. Amine-containing ligands are widely used in coordination chemistry and play a crucial role in determining the activity, selectivity, and stability of metal catalysts.
Starting from 5-Bromopentan-1-amine, a wide array of mono- or multidentate ligands can be synthesized. For example, the amine can be reacted with various electrophiles to introduce other coordinating groups. The resulting ligands, featuring an aminopentyl backbone, can then be complexed with various transition metals such as palladium, copper, nickel, or rhodium.
These metal complexes can find applications in a variety of catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, and hydroformylation. The length and flexibility of the pentyl chain in the ligand can influence the coordination geometry and electronic properties of the metal center, thereby tuning the catalytic performance. The development of novel ligands is a key area of research in homogeneous catalysis, and versatile building blocks like this compound are valuable starting materials in this endeavor.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
Future research will likely focus on developing more efficient, selective, and scalable methods for the synthesis of 5-Bromopentan-1-amine (B3188992) hydrobromide. While classical methods exist, there is considerable room for improvement by exploring modern synthetic strategies.
Key areas for exploration include:
Advanced Amination Strategies: Moving beyond direct ammonolysis of dibromopentane, which often results in mixtures of primary, secondary, and tertiary amines, future work could focus on more selective methods. libretexts.org Techniques such as the Gabriel synthesis, using potassium phthalimide followed by hydrolysis, or the use of azide chemistry with subsequent reduction, offer cleaner routes to the primary amine. libretexts.org
Reductive Amination Routes: An alternative pathway involves the reductive amination of 5-bromopentanal. libretexts.org This approach could offer high selectivity for the primary amine and may be amenable to catalytic asymmetric methods to introduce chirality if a substituted aldehyde is used.
From Renewable Feedstocks: Investigation into synthetic routes starting from bio-based precursors, such as those derived from pentoses or lysine, could align the production of this compound with green chemistry principles.
Flow Chemistry Synthesis: Continuous flow processes can offer improved safety, efficiency, and scalability over traditional batch methods. Developing a flow-based synthesis would allow for better control over reaction parameters, potentially minimizing byproduct formation and enabling safer handling of reactive intermediates.
Table 1: Potential Novel Synthetic Routes for 5-Bromopentan-1-amine hydrobromide
| Starting Material | Key Transformation | Potential Advantages |
| 1,5-Dibromopentane | Gabriel Synthesis | High selectivity for the primary amine, avoiding over-alkylation. |
| 5-Bromopentanal | Reductive Amination | Good yields and selectivity; can be adapted for asymmetric synthesis. |
| 5-Bromopentanoic Acid | Curtius or Hofmann Rearrangement | Useful for converting carboxylic acid derivatives directly to the amine. |
| Piperidine (B6355638) | Ring-Opening Reactions | Utilizes a readily available heterocyclic starting material. |
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Its bifunctional nature allows for a rich landscape of intra- and intermolecular reactions.
Future mechanistic studies should focus on:
Intramolecular Cyclization: The compound can readily cyclize to form piperidine derivatives. Detailed kinetic and computational studies could elucidate the transition state of this intramolecular SN2 reaction, including the influence of solvent, temperature, and pH on the reaction rate and pathway.
Polymerization Processes: As a monomer, it can participate in polymerization reactions. Mechanistic investigations into its condensation polymerization, either with itself or with other monomers, would be valuable for controlling polymer chain length, dispersity, and architecture.
Competitive Reaction Pathways: A critical area of study is the chemoselectivity of its two functional groups. Advanced investigations could explore how to selectively react either the amine or the bromide moiety in the presence of various reagents and catalysts, allowing for precise, stepwise molecular construction.
Computational Modeling: The use of computational chemistry, such as Density Functional Theory (DFT), can provide profound insights into reaction pathways, intermediate structures, and transition state energies that are difficult to probe experimentally. dntb.gov.uadntb.gov.ua This can accelerate the rational design of new reactions and catalysts.
Expansion of Application Domains in Organic Synthesis and Materials Science
The unique structure of this compound makes it an attractive building block for a wide range of applications, many of which remain underexplored.
Potential growth areas include:
Organic Synthesis: It can serve as a versatile five-carbon linker for connecting molecular fragments in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a flexible pentyl-amine chain is valuable in structure-activity relationship (SAR) studies.
Heterocyclic Chemistry: It is an ideal precursor for the synthesis of N-substituted piperidines and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Materials Science: The compound can act as a monomer for the synthesis of functional polymers, such as polyamines or ion-exchange resins. These materials could find applications in water purification, gas capture, or as coatings. The presence of the bromide allows for post-polymerization modification to introduce further functionality.
Ionic Liquids and Phase-Transfer Catalysts: The amine group can be quaternized to form ammonium (B1175870) salts. By carefully selecting the counter-anion and additional alkyl groups, novel ionic liquids or phase-transfer catalysts with tailored properties (e.g., thermal stability, solubility) could be designed and synthesized.
Table 2: Emerging Application Domains
| Domain | Specific Application | Rationale |
| Medicinal Chemistry | Synthesis of novel piperidine-based drug candidates | Piperidine is a common motif in FDA-approved drugs. |
| Polymer Chemistry | Monomer for functional polyamides or polyimines | Creates polymers with repeating amine units for chelation or coating applications. |
| Supramolecular Chemistry | Building block for macrocycles and molecular cages | Acts as a flexible linker between larger aromatic units. |
| Specialty Chemicals | Precursor to surfactants and corrosion inhibitors | The amino and alkyl halide groups can be modified to create amphiphilic structures. |
Development of More Sustainable and Eco-Friendly Synthetic Methodologies
Aligning chemical synthesis with the principles of green chemistry is a major contemporary research theme. gcande.org Future work on this compound should prioritize sustainability.
Key initiatives include:
Greener Brominating Agents: Traditional bromination often uses liquid bromine, which is highly toxic and corrosive. wordpress.com Research into alternatives like N-bromosuccinimide (NBS) or the in-situ generation of brominating species from safer salts (e.g., HBr or KBr with an oxidant) could significantly improve the safety and environmental profile of the synthesis. wordpress.comnih.gov
Catalytic Approaches: The development of catalytic methods for both the bromination and amination steps can reduce waste and energy consumption. For instance, phase-transfer catalysis could enhance reaction rates and efficiencies, minimizing the need for harsh conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. Future pathways should be evaluated based on their atom economy and E-factor (environmental factor). gcande.org
Biodegradable Solvents: Replacing hazardous organic solvents like benzene with greener alternatives, such as water, ethanol, or supercritical CO₂, would drastically reduce the environmental impact of the production process.
Integration with Automated Synthesis and High-Throughput Screening in Chemical Research
The integration of automation and high-throughput screening (HTS) is revolutionizing chemical research and drug discovery. ctppc.orgoxfordglobal.com this compound is well-suited to play a role in this new paradigm.
Future directions in this area are:
Combinatorial Chemistry: The compound is an ideal bifunctional linker for use in combinatorial chemistry. Automated synthesizers can be programmed to react its amine or bromide group with large libraries of building blocks, rapidly generating thousands of distinct molecules. nih.govnih.govsciforum.net
High-Throughput Screening (HTS): Once libraries of derivatives are synthesized, HTS platforms can be employed to rapidly screen them for desired properties, such as biological activity against a specific enzyme or receptor, or for specific material characteristics. rsc.orgacs.org This accelerates the discovery of new "hit" compounds. ctppc.org
Fragment-Based Drug Discovery (FBDD): The compound can be used to link different molecular fragments in FBDD campaigns, helping to assemble more potent drug candidates from initial low-affinity hits.
PROTACs and Molecular Glues: In the burgeoning field of targeted protein degradation, bifunctional molecules are essential. mdpi.com This compound could serve as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ligase into proximity to induce degradation. mdpi.comyoutube.com Automated platforms are increasingly used to accelerate the discovery of effective degraders. mdpi.com
Table 3: Synergy with Automated Chemical Research
| Technology | Role of this compound | Desired Outcome |
| Automated Synthesizers | Bifunctional building block for library synthesis. | Rapid generation of diverse chemical libraries. oxfordglobal.com |
| High-Throughput Screening | Core scaffold of compounds being tested. | Identification of lead compounds for drug discovery or materials science. |
| Robotic Liquid Handlers | Component in reaction arrays for optimization. | Fast optimization of reaction conditions (catalyst, solvent, temperature). |
| AI/Machine Learning | Input data for predictive models of reactivity and properties. | In-silico design of new derivatives with enhanced properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromopentan-1-amine hydrobromide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 5-bromo-1-pentanol with hydrobromic acid under controlled temperature (40–60°C) to form the bromide intermediate, followed by amination with ammonia or a primary amine. Optimization includes adjusting molar ratios (e.g., excess HBr to drive completion), solvent selection (e.g., anhydrous THF to minimize side reactions), and purification via recrystallization or column chromatography. Monitor purity using HPLC and confirm structural integrity via H/C NMR .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory distress .
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
- Storage : In airtight containers away from ignition sources due to flammability risks .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural ambiguities?
- Methodological Answer :
- NMR : H NMR to identify amine protons (δ 1.5–2.5 ppm) and bromine’s deshielding effects on adjacent carbons in C NMR .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (M+H at m/z 231.0) .
- X-ray Crystallography : Resolves hydrogen bonding patterns in the hydrobromide salt, critical for confirming protonation sites .
- Ambiguities : Overlapping peaks in NMR may require 2D techniques (e.g., COSY, HSQC) or computational modeling .
Advanced Research Questions
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions, and what analytical endpoints should be prioritized?
- Methodological Answer :
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C/37°C, sampling at intervals (0, 24, 48 hrs).
- Thermal Stability : Use accelerated stability testing (40–60°C) under controlled humidity .
- Endpoints : Quantify degradation products via LC-MS, monitor amine group integrity via FTIR, and assess crystallinity changes via XRD .
Q. What strategies are recommended for resolving contradictions in pharmacological data involving this compound, such as discrepancies in receptor binding affinity across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., assay type, cell lines) .
- Orthogonal Assays : Validate binding affinity using SPR (surface plasmon resonance) alongside radioligand assays to reduce method-specific biases .
- Structural Modeling : Molecular docking simulations to explore binding site variations due to protonation states or salt form interactions .
Q. In mechanistic studies, how can in vitro and in vivo models be integrated to elucidate the pharmacokinetic and pharmacodynamic profiles of this compound?
- Methodological Answer :
- In Vitro : Use hepatocyte microsomes for metabolic stability assays (CYP450 interactions) and Caco-2 cells for permeability studies .
- In Vivo : Administer the compound to rodents (e.g., Swiss albino mice) and collect plasma/tissue samples at timed intervals for LC-MS quantification .
- Integration : Apply compartmental modeling (e.g., NONMEM) to correlate in vitro clearance with in vivo bioavailability .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
